molecular formula C15H9IN2O2S B2372492 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207013-75-9

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2372492
CAS No.: 1207013-75-9
M. Wt: 408.21
InChI Key: NQARPMBQQLTDJF-UHFFFAOYSA-N
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Description

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of an iodophenyl group attached to the benzothiazine core, along with a carbonitrile group and a dioxide functionality. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and a suitable carbonyl compound.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl iodide is reacted with the benzothiazine core under suitable conditions.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor is reacted with the iodophenyl-benzothiazine intermediate.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the benzothiazine core to introduce the dioxide functionality, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce the carbonitrile group.

    Substitution: The iodophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as Grignard reagents, organolithium compounds, and halogenating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.

Scientific Research Applications

4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
  • 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
  • 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Uniqueness

The presence of the iodophenyl group in 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide makes it unique compared to its analogs. The iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQARPMBQQLTDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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